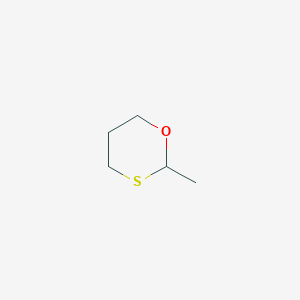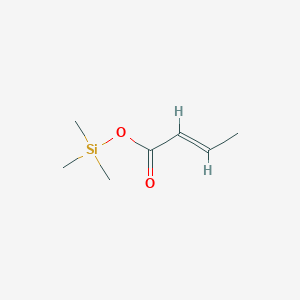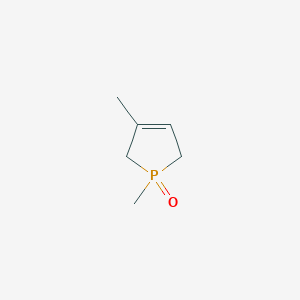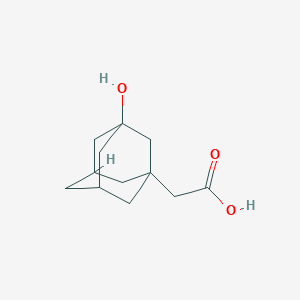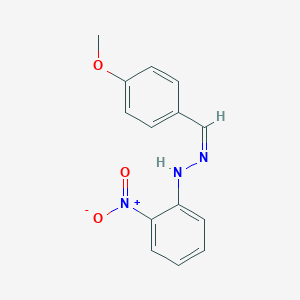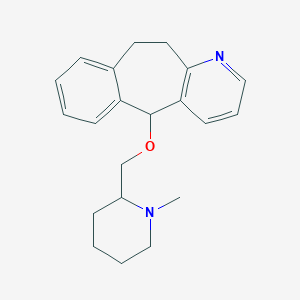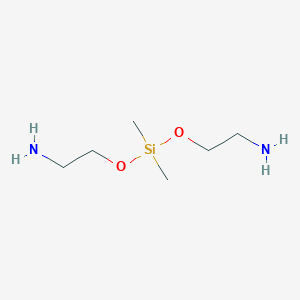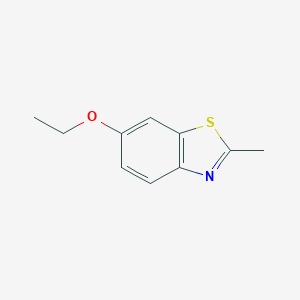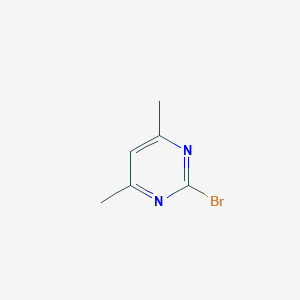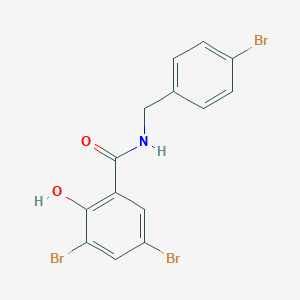
Bensalan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bensalan, also known as N-benzyl-2-(2,6-dimethylphenyl) acetamide, is a synthetic compound that has gained attention in recent years for its potential use in various scientific research applications. This compound has been found to possess a wide range of biochemical and physiological effects that make it a valuable tool for researchers exploring different aspects of cellular and molecular biology. In We will also discuss the various scientific research applications of bensalan and list future directions for its use in scientific research.
Mecanismo De Acción
The mechanism of action of bensalan is not fully understood, but it is believed to involve the modulation of ion channel activity. Specifically, bensalan has been found to interact with the voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons. By modulating the activity of these channels, bensalan can affect the excitability of neurons and alter the transmission of signals in the nervous system.
Biochemical and Physiological Effects
Bensalan has a wide range of biochemical and physiological effects that make it a valuable tool for scientific research. Some of the most notable effects of bensalan include its ability to modulate ion channel activity, reduce pain and inflammation, and exhibit anticonvulsant properties. Additionally, bensalan has been found to have antioxidant properties, making it a potential candidate for the development of new therapies for oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of bensalan for lab experiments is its ability to modulate ion channel activity. This makes it a valuable tool for researchers studying the function of these proteins and their role in cellular signaling. Additionally, bensalan has been found to have a relatively low toxicity profile, making it a safe compound to use in lab experiments.
One of the main limitations of bensalan for lab experiments is its relatively low solubility in water. This can make it difficult to work with in certain experimental setups and may require the use of organic solvents. Additionally, bensalan has been found to have a relatively short half-life in vivo, which may limit its usefulness for certain types of experiments.
Direcciones Futuras
There are many potential future directions for the use of bensalan in scientific research. One area of research that shows promise is the development of new pain medications based on the analgesic and anti-inflammatory effects of bensalan. Additionally, bensalan may be useful for the development of new therapies for neurological disorders such as epilepsy and multiple sclerosis.
Another area of research that shows promise is the use of bensalan as a tool for studying the function of ion channels. As our understanding of these proteins continues to grow, the use of bensalan may become even more important for researchers studying cellular signaling and other aspects of cellular and molecular biology.
Conclusion
Bensalan is a synthetic compound that has a wide range of scientific research applications, including its use as a tool for studying ion channels, pain and inflammation, and neurological disorders. Its mechanism of action involves the modulation of ion channel activity, and it possesses a range of biochemical and physiological effects that make it a valuable tool for researchers. While there are limitations to its use in lab experiments, the potential future directions for the use of bensalan in scientific research are numerous and exciting.
Métodos De Síntesis
Bensalan is a synthetic compound that can be synthesized using a variety of methods. One common method involves the reaction of 2,6-dimethylbenzaldehyde with benzylamine in the presence of acetic acid. The resulting product is then purified using various chromatographic techniques to obtain bensalan in its pure form. Other methods of synthesis involve the use of different reagents and solvents, but the basic reaction mechanism remains the same.
Aplicaciones Científicas De Investigación
Bensalan has a wide range of scientific research applications, including its use as a tool for studying various biochemical and physiological processes. One of the most common uses of bensalan is in the study of ion channels, which are important membrane proteins that play a critical role in cellular signaling. Bensalan has been found to modulate the activity of certain ion channels, making it a valuable tool for researchers studying the function of these proteins.
Another area of research where bensalan has shown promise is in the study of pain and inflammation. Bensalan has been found to have analgesic and anti-inflammatory effects, making it a potential candidate for the development of new pain medications. Additionally, bensalan has been found to have anticonvulsant properties, making it a valuable tool for researchers studying epilepsy and other neurological disorders.
Propiedades
Número CAS |
15686-76-7 |
|---|---|
Nombre del producto |
Bensalan |
Fórmula molecular |
C14H10Br3NO2 |
Peso molecular |
463.95 g/mol |
Nombre IUPAC |
3,5-dibromo-N-[(4-bromophenyl)methyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Br3NO2/c15-9-3-1-8(2-4-9)7-18-14(20)11-5-10(16)6-12(17)13(11)19/h1-6,19H,7H2,(H,18,20) |
Clave InChI |
SHZKJIKDCJBWRD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)C2=C(C(=CC(=C2)Br)Br)O)Br |
Otros números CAS |
15686-76-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



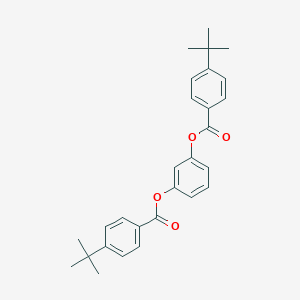
![Bis[2-(trimethylsilyloxy)ethyl] Ether](/img/structure/B102230.png)
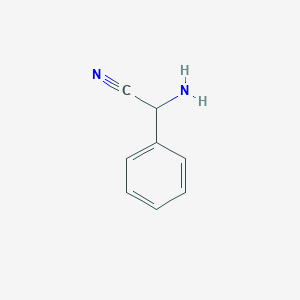
![[1,2-Bis(diphenylphosphino)ethane]dichlorocobalt(II)](/img/structure/B102234.png)
